

Overcoming Lornoxicam's low solubility in aqueous buffers

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Compound of Interest

Compound Name: Lornoxicam

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Lornoxicam Solubility Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for overcoming the low aqueous solubility of **lornoxicam**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving **lornoxicam** in my aqueous buffer (e.g., phosphate buffer pH 7.4). What are the common reasons for this?

A1: **Lornoxicam** is a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.^[1] Its aqueous solubility is very low and pH-dependent.^{[1][2]} At ambient temperature, its solubility in water is reported to be as low as 0.0385 ± 0.01 mg/mL.^[3] In acidic conditions, such as those found in the stomach (pH 1.2), the solubility is even lower, around 0.0056 mg/mL.^[4] The pKa of **lornoxicam** is 4.7, and it exists as an anion at pH values of 6 and above, which contributes to its low solubility in acidic and neutral buffers.^{[4][5]}

Q2: My **lornoxicam** powder is not dissolving completely, even with vigorous stirring and sonication. What can I do?

A2: If mechanical methods are insufficient, you may need to employ formulation strategies to enhance solubility. Common approaches include:

- **pH Adjustment:** **Lornoxicam**'s solubility increases with pH.[2][6] For instance, its solubility is significantly higher in phosphate buffers at pH 6.8 and 7.4 compared to acidic buffers.[2][7]
- **Co-solvents:** The use of organic co-solvents can significantly improve **lornoxicam**'s solubility. A mixture of ethanol and polyethylene glycol 400 (PEG 400) has been successfully used.[8] Propylene glycol (PG) has also been employed as a penetration enhancer in transdermal preparations, which relies on its solubilizing properties.[9]
- **Cyclodextrins:** Cyclodextrins, such as β -cyclodextrin (β -CD), hydroxypropyl- β -cyclodextrin (HP- β -CD), can form inclusion complexes with **lornoxicam**, thereby increasing its aqueous solubility.[10][11][12] The formation of a ternary complex with β -cyclodextrin and arginine has been shown to dramatically increase solubility.[13]
- **Solid Dispersions:** Preparing a solid dispersion of **lornoxicam** with a hydrophilic carrier can enhance its dissolution rate.[14][15] Crospovidone has been shown to increase solubility by 147.6-fold.[14][16]
- **Crystal Engineering (Co-crystals):** Forming co-crystals of **lornoxicam** with a suitable co-former, such as saccharin sodium, can increase its solubility and dissolution rate.[1][3]

Q3: I am seeing precipitation of **lornoxicam** after initially dissolving it. How can I prevent this?

A3: Precipitation upon standing can be due to the solution being supersaturated or a change in conditions (e.g., temperature, pH).

- **Ensure Complete Complexation:** If using cyclodextrins, ensure the molar ratio of cyclodextrin to **lornoxicam** is sufficient to maintain the complex in solution.
- **Maintain pH:** Use a well-buffered system to prevent pH shifts that could lead to precipitation.
- **Co-solvent Concentration:** If using co-solvents, ensure the concentration is adequate to maintain solubility throughout the experiment.

- **Temperature Control:** **Lornoxicam** solubility can be temperature-dependent. Maintain a constant temperature suitable for your experimental setup.

Q4: Can I use surfactants to improve **lornoxicam** solubility?

A4: Yes, surfactants can be used in combination with other methods. For example, the combination of HP- β -cyclodextrin with surfactants like sodium lauryl sulfate (SLS) and Tween 80 has been shown to significantly enhance the solubility of **lornoxicam**.^[17]

Lornoxicam Solubility Data

The following tables summarize the solubility of **lornoxicam** in various media and the enhancement achieved through different formulation strategies.

Table 1: Solubility of **Lornoxicam** in Different Aqueous Media

Medium	pH	Solubility ($\mu\text{g/mL}$)	Reference
0.1 N HCl	1.2	5.6	[4]
0.1 N HCl	1.2	31.597	[1][6]
Acetate Buffer	4.6	22.69	[1]
Distilled Water	~6	44.73	[1][6]
Phosphate Buffer	6.8	74.287	[1][6]
Phosphate Buffer	7.4	98.9	[1][6]

Table 2: Enhancement of **Lornoxicam** Solubility with Different Techniques

Technique	Carrier/Co-former/Co-solvent	Ratio (Drug:Enhancer)	Solubility Enhancement (fold)	Reference
Surface Solid Dispersion	Crospovidone	1:5	147.6	[14] [16]
Surface Solid Dispersion	Sodium Starch Glycolate	1:5	50.2	[14]
Ternary Complexation	β -Cyclodextrin and Arginine	1:1:1	30-fold in water, 300-fold in pH 1.2 buffer	[13]
Co-crystallization	Saccharin Sodium	-	Significant increase	[1] [3]

Experimental Protocols

Protocol 1: Preparation of **Lornoxicam** Solution using Cyclodextrin (Kneading Method)

This protocol describes the preparation of a **lornoxicam**- β -cyclodextrin (β -CD) inclusion complex to enhance aqueous solubility.[\[10\]](#)

- **Molar Ratio Calculation:** Determine the required molar ratio of **lornoxicam** to β -CD (a 1:1 molar ratio is common to start with).[\[10\]](#)
- **Mixing:** Accurately weigh the calculated amounts of **lornoxicam** and β -CD.
- **Kneading:** Transfer the powders to a mortar. Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to form a paste.
- **Trituration:** Knead the paste thoroughly for a specified time (e.g., 60 minutes).
- **Drying:** Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
- **Sieving:** Pass the dried complex through a sieve to obtain a uniform powder.

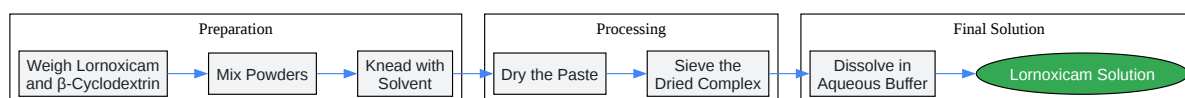
- Dissolution: Dissolve the prepared inclusion complex powder in the desired aqueous buffer.

Protocol 2: Preparation of **Lornoxicam** Nanocrystals by Antisolvent Precipitation

This method aims to improve solubility by reducing the particle size to the nanoscale.[18]

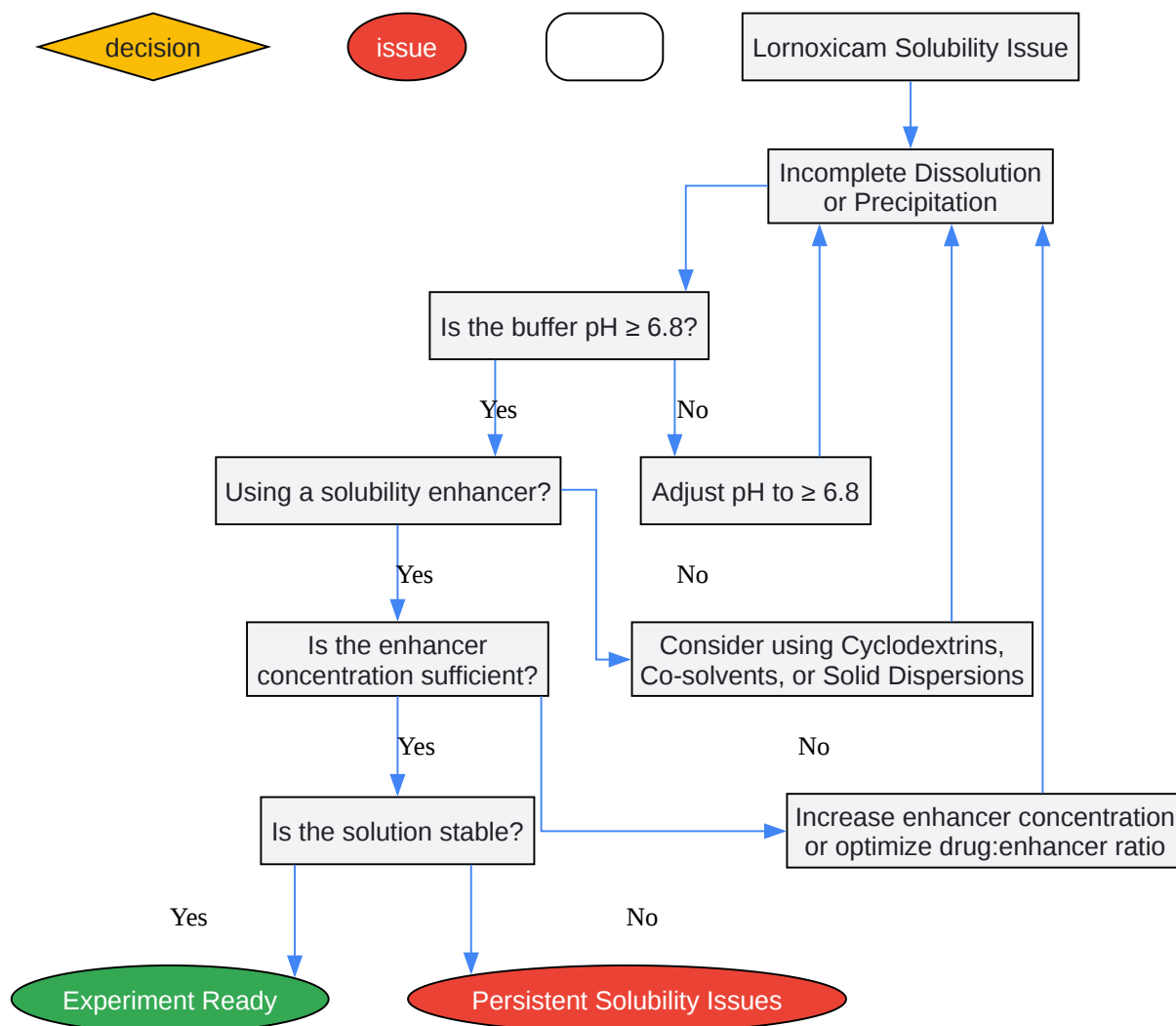
- Solvent Preparation: Prepare a solution of **lornoxicam** (e.g., 100 mg) in a suitable organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) (e.g., 10 mL). This is "Solution I".[18]
- Antisolvent Preparation: Prepare an aqueous solution containing a stabilizer. For example, dissolve polyvinylpyrrolidone (PVP) or β -cyclodextrin (BCD) in double-distilled water (e.g., 100, 200, or 300 mg in 100 mL). This is "Solution II".[18]
- Precipitation: Place Solution II under constant stirring using a propeller mixer (e.g., 1400 rpm).[18]
- Injection: Inject Solution I dropwise into the stirring Solution II using a syringe. The **lornoxicam** will precipitate as nanocrystals.[18]
- Stirring: Continue stirring for a defined period (e.g., 2 hours) to allow for complete precipitation and stabilization of the nanocrystals.[18]
- Collection and Use: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a powder.

Visual Guides



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*Workflow for enhancing **lornoxicam** solubility using β -cyclodextrin.*



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Troubleshooting guide for **lornoxicam** solubility issues.

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